1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted at the 1-position with a 3-methanesulfonylpropyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The methanesulfonylpropyl group introduces both sulfonyl (electron-withdrawing) and alkyl (flexible chain) characteristics, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation .
While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds (e.g., alkyl- or aryl-substituted pyrazole boronates) are synthesized via nucleophilic substitution or palladium-catalyzed borylation .
Properties
IUPAC Name |
1-(3-methylsulfonylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O4S/c1-12(2)13(3,4)20-14(19-12)11-9-15-16(10-11)7-6-8-21(5,17)18/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDHIWLEQDLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies.
Chemical Structure
The compound features a pyrazole ring substituted with a methanesulfonylpropyl group and a dioxaborolane moiety. Its structure can be represented as follows:
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, related pyrazole derivatives have been shown to inhibit viral replication in vitro. The mechanism often involves interference with viral polymerase activity or disruption of viral entry into host cells .
Anticancer Effects
Several studies have suggested that pyrazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results against various cancer cell lines .
Inhibition of Enzymatic Activity
This compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. This could lead to alterations in cellular metabolism and energy production .
Study 1: Antiviral Efficacy
In a study focused on antiviral compounds, derivatives similar to the pyrazole discussed were evaluated for their ability to inhibit the replication of RNA viruses. The results indicated a significant reduction in viral load when treated with these compounds at various concentrations .
Study 2: Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines revealed that certain pyrazole derivatives could reduce cell viability significantly. The IC50 values obtained suggest that modifications in the side chains can enhance or diminish the anticancer activity of these compounds .
Scientific Research Applications
Drug Development
Recent studies have highlighted the compound's potential as a scaffold in drug discovery. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.
- Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific kinases involved in cancer progression. The modifications to the dioxaborolane group were crucial for increasing potency and selectivity against these targets .
Anticancer Activity
Research has indicated that compounds related to this pyrazole derivative can induce apoptosis in cancer cells. The mechanism often involves the inhibition of signaling pathways that promote cell survival.
- Case Study: In vitro assays showed that certain derivatives led to significant reductions in cell viability in melanoma and colorectal cancer cell lines. The structure-activity relationship (SAR) analysis pointed to the importance of the methanesulfonyl group in enhancing cytotoxic effects .
Inhibitors of Aldosterone Synthase
The compound has been explored as a potential inhibitor of aldosterone synthase, which plays a critical role in hypertension and cardiovascular diseases.
- Research Findings: Inhibition studies revealed that modifications to the pyrazole core could lead to compounds with improved selectivity and reduced side effects compared to existing aldosterone synthase inhibitors .
Polymer Chemistry
The dioxaborolane moiety allows for applications in polymer science as a building block for creating boron-containing polymers with unique properties.
- Research Insights: Polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .
Sensor Technology
There is growing interest in utilizing this compound in sensor technologies due to its ability to form complexes with various analytes.
- Case Study: Sensors developed using derivatives of this pyrazole have shown promising results in detecting environmental pollutants through fluorescence changes upon analyte binding .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole-based boronic esters, emphasizing substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Key Comparisons
Substituent Effects on Reactivity and Solubility The 3-methanesulfonylpropyl group in the target compound combines polar (sulfonyl) and flexible (propyl) features, likely enhancing aqueous solubility compared to purely alkyl-substituted analogs like the isopropyl variant . However, steric bulk from substituents like tetrahydrofuran-3-yl may hinder coupling efficiency.
Synthetic Accessibility
- Alkyl-substituted derivatives (e.g., isopropyl , diethoxyethyl ) are synthesized via nucleophilic substitution of pyrazole precursors with alkyl halides under basic conditions (K₂CO₃, DMF). The target compound’s methanesulfonylpropyl group may require sulfonylation or oxidation steps post-alkylation.
- Aryl-substituted analogs (e.g., phenyl boronate ) often involve palladium-catalyzed Miyaura borylation of bromopyrazoles .
Applications in Drug Discovery Lipophilic analogs (e.g., isopropyl ) are prevalent in kinase inhibitors due to improved membrane permeability. Polar groups (e.g., sulfonyl in the target compound) may improve solubility for intravenous formulations or target polar binding pockets.
Stability and Handling
Preparation Methods
Lithiation and Borylation Method
A well-documented approach for synthesizing 4-substituted pyrazole boronate esters involves the following steps:
- Starting Material: 4-bromo-1H-pyrazole or a substituted analogue.
- Lithiation: Treatment with n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) under inert atmosphere to generate the 4-lithio intermediate.
- Borylation: Addition of a boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature, followed by warming to room temperature overnight.
- Workup: Quenching with ethyl acetate, filtration, concentration, and purification by silica gel chromatography.
This method yields the pyrazole boronate ester in good yield (around 77%) as white crystalline solids.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Lithiation | n-Butyllithium, THF, -78 °C, N2 atmosphere | Formation of 4-lithio-pyrazole intermediate |
| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT overnight | Formation of 4-(pinacolboronate) pyrazole, 77% yield |
| Purification | Silica gel chromatography, 40% ethyl acetate/hexanes | White crystalline product |
Alternative Synthetic Routes and Catalytic Methods
Suzuki-Miyaura Cross-Coupling Approach
According to patent literature, palladium-catalyzed Suzuki-type cross-coupling reactions are employed to assemble pyrazole derivatives bearing boronate esters. The process involves:
- Coupling of a pyrazole bearing a suitable leaving group (e.g., halide) with a boronic acid or boronate ester.
- Use of Pd catalysts under mild conditions.
- This method can be adapted to introduce complex substituents including sulfonylalkyl groups by appropriate choice of coupling partners.
Notes on Sulfonylation
The methanesulfonyl group can also be introduced via sulfonation reactions post-alkylation or by using methanesulfonyl-containing alkylating agents directly. The sulfonyl group enhances the compound’s solubility and reactivity for further functionalization.
Summary Table of Preparation Methods
Research Findings and Considerations
- The lithiation-borylation route is well-established and provides good regioselectivity for 4-substitution on the pyrazole ring.
- The pinacol boronate ester moiety is stable and useful for further cross-coupling or functionalization reactions.
- The introduction of the methanesulfonylpropyl substituent enhances the compound’s pharmaceutical relevance by increasing polarity and potential biological activity.
- Reaction conditions such as temperature, solvent, and base choice critically affect the alkylation step’s selectivity and yield.
- Purification typically involves chromatographic techniques to isolate the pure product with high chemical purity.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving alkylation of the pyrazole core followed by introduction of the dioxaborolane moiety. A common approach includes:
- Step 1: Alkylation of 1H-pyrazole with 3-methanesulfonylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the methanesulfonylpropyl group .
- Step 2: Suzuki-Miyaura cross-coupling or direct borylation to introduce the dioxaborolane group, often using Pd catalysts (e.g., Pd(PPh₃)₄) and pinacolborane derivatives in inert atmospheres .
Yield Optimization:
- Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction kinetics.
- Maintain anhydrous conditions and precise temperature control (e.g., 60–80°C for cross-coupling) to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization to improve final product purity .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm; methanesulfonyl group at δ 3.0–3.5 ppm). ¹¹B NMR verifies boron coordination (δ ~30 ppm for dioxaborolane) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~353.2) and isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry and boron bonding geometry, though crystal growth may require slow evaporation from ethanol/water mixtures .
Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what mechanistic challenges arise?
Methodological Answer:
The dioxaborolane group acts as a stable boron source for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key considerations:
- Mechanistic Challenges:
- Hydrolysis sensitivity: Boronates may degrade in aqueous conditions; use degassed solvents and rapid workup .
- Steric hindrance: Bulky tetramethyl groups reduce reactivity with electron-rich aryl partners; optimize catalyst loading (e.g., 2–5 mol% Pd) .
- Computational Insights: DFT studies predict transition-state energetics, guiding catalyst selection (e.g., PdCl₂(dppf) for sterically demanding substrates) .
Advanced: How can computational methods streamline reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., Gaussian, ORCA) model intermediates and transition states, predicting feasible pathways for functionalizing the pyrazole ring .
- Machine Learning (ML): Train ML models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the 4-position .
- In Silico Screening: Virtual libraries of derivatives can prioritize synthesis targets based on docking studies (e.g., kinase inhibition potential) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often stem from:
- Purity Variability: Impurities (e.g., unreacted boronic acid) skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) alter observed IC₅₀ values. Standardize protocols using CLSI guidelines .
- Metabolic Stability: Hepatic microsome assays (e.g., human vs. murine) clarify species-specific degradation, explaining discrepancies in in vivo efficacy .
Advanced: What strategies mitigate thermal instability during large-scale synthesis?
Methodological Answer:
- Process Control: Use continuous-flow reactors to regulate exothermic reactions (e.g., borylation) and reduce thermal degradation .
- Stabilizers: Add radical inhibitors (e.g., BHT) during high-temperature steps (>100°C) to prevent decomposition .
- Real-Time Monitoring: In-line FTIR or Raman spectroscopy detects intermediate degradation, enabling rapid adjustments .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and light-induced degradation .
- Use desiccants (e.g., silica gel) to mitigate hydrolysis of the dioxaborolane group .
Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) enhance mechanistic studies?
Methodological Answer:
- Isotopic Tracers: ¹⁰B-labeled compounds enable tracking of boron transfer in cross-coupling via secondary ion mass spectrometry (SIMS) .
- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹⁰B/¹¹B variants to identify rate-determining steps (e.g., transmetallation vs. reductive elimination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
